Abbeokutone

Description

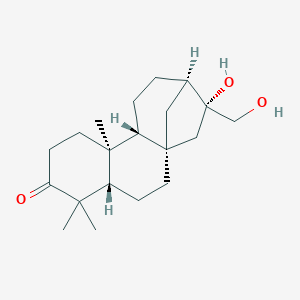

Structure

3D Structure

Properties

CAS No. |

16836-28-5 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,4S,9S,10R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one |

InChI |

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20+/m1/s1 |

InChI Key |

MPDUJZZNNBJFAB-IPWGKGBGSA-N |

SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO)O)(C)C |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Abbeokutone

Botanical Sources of Abbeokutone

This compound was first reported from Didymosalpinx abbeokutae, from which its name is derived. This plant, belonging to the Rubiaceae family, is recognized as the original source of the compound. While it is the eponymous source, detailed methodologies for its isolation specifically from this plant are not extensively covered in recent literature.

Trewia nudiflora, a plant in the Euphorbiaceae family, has been studied for its chemical constituents, which include various alkaloids, polyphenols, steroids, and lignans. researchgate.netresearchgate.net However, based on available phytochemical studies, this compound has not been reported as one of the compounds isolated from this particular species. mdpi.commdpi.com

The Euphorbia genus is a rich source of diverse terpenoids.

Euphorbia helioscopia : This species has been confirmed as a source of this compound, identified by its systematic name ent-kaurane-3-oxo-16β,17-diol. nih.gov Its isolation for the first time from this plant involved comprehensive chromatographic methods. nih.gov Researchers have also isolated a related derivative, 16-epi-18-hydroxy-abbeokutone, from this plant. alfa-chemistry.com The general isolation procedure involves the use of normal phase silica (B1680970) gel, RP-18 silica gel, and Sephadex LH-20 column chromatography to separate and purify the constituents. nih.gov

| Botanical Source | Plant Part | Extraction Solvent | Isolation Methodologies |

| Euphorbia helioscopia | Not specified | Not specified | Normal phase silica gel, RP-18 silica gel, Sephadex LH-20 column chromatography. nih.gov |

Euphorbia kansuensis & Euphorbia spinidens : While the Euphorbia genus is known for producing diterpenoids, specific studies detailing the isolation of this compound from E. kansuensis and E. spinidens are not prominently available in the scientific literature. wikipedia.orgwikipedia.org

This compound has been successfully isolated from the whole plant of Chloranthus multistachys, a member of the Chloranthaceae family. researchgate.netnih.gov The isolation process from this source has been well-documented. researchgate.net

The air-dried powder of the whole plant was first percolated with 95% ethanol (B145695). researchgate.net The resulting crude extract was then partitioned with ethyl acetate (B1210297) (EtOAc). researchgate.net This EtOAc fraction, rich in secondary metabolites, was subjected to a series of chromatographic separations. The purification protocol involved sequential column chromatography over silica gel and C-18 reverse-phased silica gel to yield pure this compound, which was identified as compound 8 in the study. researchgate.netnih.gov

| Botanical Source | Plant Part | Extraction Solvent | Isolation Methodologies |

| Chloranthus multistachys | Whole plant | 95% Ethanol | Partition with Ethyl Acetate; Silica gel column chromatography; C-18 reverse-phased silica gel column chromatography. researchgate.net |

The bark of Suregada multiflora (family Euphorbiaceae) is another confirmed source of this compound. nih.gov Research has shown that a dichloromethane (B109758) extract of the bark contains several ent-kaurene (B36324) diterpenes, including this compound, which was denoted as compound 4 in the study. nih.gov The isolation was achieved through spectroscopic analysis of the extract fractions. nih.gov Further studies have also isolated novel diterpene lactones from a dichloromethane extract of the bark of this plant. nih.gov

| Botanical Source | Plant Part | Extraction Solvent | Isolation Methodologies |

| Suregada multiflora | Bark | Dichloromethane | Spectroscopic analysis of extract fractions. nih.gov |

The leaves of Diospyros kaki (Persimmon), from the Ebenaceae family, have been identified as a source of this compound. nih.gov Phytochemical studies on persimmon leaves have led to the isolation of numerous compounds, including flavonoids, triterpenoids, and other terpenes. nih.gov While one comprehensive study detailing the isolation of 27 compounds from an ethanol extract of the leaves did not list this compound, other reviews confirm its presence in the plant. nih.govnih.gov

The general extraction procedure for compounds from D. kaki leaves involves extracting the dried plant material with ethanol. nih.gov The subsequent isolation of specific compounds typically requires further fractionation and chromatographic techniques, similar to those used for other botanical sources.

| Botanical Source | Plant Part | Extraction Solvent | Isolation Methodologies |

| Diospyros kaki | Leaves | Ethanol (general) | Chromatographic techniques (general). nih.govnih.gov |

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of an article on its natural occurrence and isolation methodologies.

Extensive searches for the chemical compound "this compound" have yielded no specific information regarding its existence, natural sources, or established methods for its isolation and purification. The name "this compound" does not appear in chemical databases or peer-reviewed scientific literature accessible through the conducted searches.

Consequently, it is not possible to provide a scientifically accurate article detailing the natural occurrence and isolation of this compound. The strict adherence to the provided outline, which requires detailed research findings and data tables on "this compound," cannot be fulfilled without foundational information about the compound itself.

General methodologies for the isolation and purification of natural products involve a variety of advanced chromatographic and spectroscopic techniques. These methods are broadly applicable to different classes of chemical compounds. However, without any data specific to "this compound," any discussion would be hypothetical and would not meet the requirements for scientifically accurate and specific content as requested.

Therefore, no article can be generated for the subject "this compound" based on the currently available information.

Biosynthetic Pathways and Precursor Role of Abbeokutone

Role of Abbeokutone as a Precursor in Gibberellin Biosynthesis

Gibberellins (B7789140) (GAs) are a large family of diterpenoid acids that are essential for many aspects of plant development, including stem elongation, seed germination, and flowering. wikipedia.org Their biosynthesis is a complex, multi-step process that begins with the common diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP). youtube.com All known gibberellins are derived from the ent-gibberellane skeleton, which itself is synthesized via ent-kaurene (B36324). wikipedia.org

This compound is structurally classified as an ent-kaurane derivative. vulcanchem.com This structural relationship strongly suggests its close connection to the gibberellin biosynthetic pathway. While not a direct precursor to the most common bioactive gibberellins in higher plants, its kaurane (B74193) skeleton indicates it is either an intermediate or a side-product of this central metabolic route. The formation of ent-kaurene is a critical, highly conserved step in GA biosynthesis across higher plants. wikipedia.orgnih.gov Subsequent modifications, such as oxidations and hydroxylations, lead to the diverse array of kaurane-related diterpenoids, including this compound and the gibberellins themselves. wikipedia.orgyoutube.com The presence of this compound in certain plant species points to variations or branches in the later stages of the ent-kaurene modification pathway. researchgate.net

Table 1: Key Compounds in Gibberellin Biosynthesis

| Compound | Chemical Class | Role in Pathway |

|---|---|---|

| Geranylgeranyl diphosphate (GGDP) | Diterpene diphosphate | Universal precursor for diterpenoids youtube.com |

| ent-Copalyl diphosphate (ent-CPP) | Diterpene diphosphate | Intermediate after first cyclization of GGDP wikipedia.org |

| ent-Kaurene | Diterpene hydrocarbon | Key tetracyclic intermediate; precursor to all GAs wikipedia.orgyoutube.com |

| GA12 | Diterpenoid acid | The first gibberellin formed; precursor to all other GAs youtube.comyoutube.com |

Elucidation of the Diterpenoid Biosynthetic Cascade

The biosynthesis of tetracyclic diterpenoids like this compound is a classic example of a biosynthetic cascade, where a linear precursor is transformed into a complex, multi-ring structure through a series of enzymatic reactions. This cascade is initiated from the universal C20 precursor, geranylgeranyl diphosphate (GGDP). mdpi.com

The key steps in the formation of the kaurane skeleton are:

Cyclization of GGDP to ent-Copalyl Diphosphate (ent-CPP): The pathway begins in the plastids, where the enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of the linear GGDP into the bicyclic intermediate, ent-CPP. wikipedia.orgnih.gov

Formation of ent-Kaurene: The second cyclase enzyme, ent-kaurene synthase (KS), then acts on ent-CPP to form the tetracyclic hydrocarbon ent-kaurene. wikipedia.orgyoutube.com This step establishes the characteristic four-ring structure of the kaurane family.

Oxidation and Hydroxylation: Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum. youtube.com Here, it undergoes a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2ODDs). wikipedia.org These enzymes introduce hydroxyl groups and other functionalities at various positions on the kaurane skeleton. It is through these modifications that ent-kaurene is converted into a vast diversity of compounds, including the gibberellins and this compound. This compound's structure, featuring a ketone at C-3 and hydroxyl groups at C-16 and C-17, is a direct result of such enzymatic processing of the basic kaurane framework. vulcanchem.comrsc.org

This cascade is a highly efficient process, generating significant molecular complexity from a simple, linear precursor in just a few steps. csic.es

Investigation of Enzymatic Steps and Regulation in this compound Formation

The formation of this compound from the ent-kaurene precursor involves specific enzymatic reactions, primarily oxidation and hydroxylation. The enzymes responsible belong to large families, such as the cytochrome P450s, which are known for their role in modifying terpene skeletons. wikipedia.org

The key enzymatic transformations to produce this compound are:

Hydroxylation at C-16 and C-17: The two hydroxyl groups on this compound are introduced by specific hydroxylase enzymes. vulcanchem.com

Oxidation at C-3: The ketone group at the C-3 position results from the oxidation of a hydroxyl group by a dehydrogenase enzyme.

The regulation of these enzymatic steps is crucial for controlling the flux of intermediates through the pathway. nih.gov Metabolic control can occur at several levels:

Gene Expression: The synthesis of the enzymes themselves (like CPS, KS, and specific P450s) can be induced or repressed in response to developmental or environmental cues. mgcub.ac.in For example, the expression of genes encoding GA biosynthetic enzymes is tightly regulated during seed germination and flower development. wikipedia.org

Allosteric Regulation: The activity of enzymes can be modulated by the binding of small molecules (activators or inhibitors) to a site other than the active site. nih.govmgcub.ac.in This allows for rapid control of the pathway in response to changing metabolic conditions.

Feedback Inhibition: The end product of a pathway can inhibit an enzyme earlier in the sequence. For instance, high concentrations of certain gibberellins can down-regulate the activity of earlier enzymes like CPS or KS, thus controlling their own production. mgcub.ac.in While not specifically documented for this compound, this is a common regulatory mechanism in terpenoid biosynthesis.

Enzymes in these pathways often form complexes with their substrates to lower the activation energy of the reaction. nih.gov The specific enzymes involved in converting ent-kaurene to this compound have not been individually isolated and characterized, but their existence is inferred from the structure of the final product and the well-established biochemistry of diterpenoid metabolism. mdpi.com

Mevalonoid Origin of Tetracyclic Diterpenes

The fundamental building blocks for all terpenoid compounds, including tetracyclic diterpenes like this compound, are derived from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. youtube.comsussex.ac.uk In higher plants, the MEP pathway, located in the plastids, is the primary source for GGDP used in gibberellin and thus this compound biosynthesis. wikipedia.orgyoutube.com

The journey from simple sugars to the complex tetracyclic structure begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon "isoprene" units. The MEP pathway assembles these units to create geranylgeranyl pyrophosphate (GGDP), a twenty-carbon molecule. mdpi.com

The formation of the tetracyclic diterpene skeleton is a direct consequence of the cyclization of GGDP. rsc.org Research using isotopic labeling has confirmed the mevalonoid origin of the hydrogen atoms within the tetracyclic diterpene structure, providing definitive evidence for this biosynthetic link. sussex.ac.ukrsc.org The intricate folding of the linear GGDP molecule within the active site of the cyclase enzyme (CPS) dictates the stereochemistry of the resulting bicyclic intermediate, which is then further cyclized by KS to form the rigid tetracyclic framework of ent-kaurene, the parent structure of this compound. wikipedia.orgsussex.ac.uk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| ent-Kaurene |

| Geranylgeranyl diphosphate (GGDP) |

| ent-Copalyl diphosphate (ent-CPP) |

| Gibberellin (GA) |

| GA12 |

| Isopentenyl pyrophosphate (IPP) |

Chemical Synthesis and Derivatization Studies of Abbeokutone Analogs

Strategies for Partial and Total Synthesis of Abbeokutone and its Core Skeleton

While the complete total synthesis of this compound itself has not been extensively detailed in publicly available research, the synthesis of related rearranged abietane (B96969) diterpenoids provides a roadmap for accessing its core structure. acs.orgoregonstate.eduresearchgate.netnsf.govacs.org The general approach to these complex molecules often involves a convergent strategy, where different fragments of the molecule are synthesized separately before being joined. oregonstate.edu A key challenge in synthesizing the abietane skeleton is the construction of the highly substituted tricyclic system, including the creation of all-carbon quaternary stereocenters. oregonstate.edu

Bioinspired synthetic strategies have proven particularly fruitful. For instance, the synthesis of biosynthetically related skeleton-rearranged abietanes has been achieved from commercially available starting materials like carnosic acid. acs.org These approaches often mimic proposed biosynthetic pathways, featuring key steps such as Wagner-Meerwein type methyl migrations to form the rearranged skeleton. acs.org Cascade reactions are also frequently employed to rapidly build molecular complexity from simpler precursors. acs.org

Some notable strategies employed in the synthesis of related diterpenoids include:

Pummerer Rearrangement: This reaction has been utilized to construct the core structure of aromatic abietane diterpenoids. oregonstate.eduacs.org

Yamada-Otani Reaction: A proline sulfonamide-catalyzed Yamada-Otani reaction has been used to create the functionalized A-ring of the abietane core. oregonstate.edu

Cationic Polyene Cyclization: This biomimetic strategy has been used for the stereoselective total synthesis of related diterpenes. researchgate.net

Intramolecular oxa-Pauson-Khand Reaction (o-PKR): This method has been applied to efficiently construct the challenging tetracyclic framework of certain abietane-type diterpenes. researchgate.net

Dearomatization Strategies: These powerful methods convert flat, aromatic starting materials into three-dimensional structures, a key transformation in the synthesis of complex natural products. nih.gov

Although a direct total synthesis of this compound is not yet a major focus of reported research, the successful synthesis of numerous structurally related diterpenoids demonstrates that the tools and strategies are in place for its eventual construction. acs.orgoregonstate.eduresearchgate.netnsf.govacs.org

Stereoselective Synthetic Approaches for Diterpenoids

The control of stereochemistry is a paramount challenge in the synthesis of diterpenoids like this compound, which possess multiple stereocenters. Stereoselective synthesis aims to preferentially form one stereoisomer over others. egrassbcollege.ac.inchemistrydocs.commsu.edu Key strategies to achieve this include:

Substrate Control: Utilizing the existing chirality within the substrate to direct the stereochemical outcome of subsequent reactions. msu.edu

Reagent Control: Employing chiral reagents that selectively react with one face of a prochiral substrate. chemistrydocs.com

Catalyst Control: Using chiral catalysts to create a chiral environment that favors the formation of one enantiomer or diastereomer. msu.edu

In the context of diterpenoid synthesis, specific reactions are often employed for their high degree of stereoselectivity. For example, the stereoselectivity of the alkylation of the A-ring in some abietane syntheses has been shown to be dependent on the unsaturation of the ring. oregonstate.edu The reduction of ketones to alcohols is another critical step where stereocontrol is essential, and the use of chiral reducing agents can lead to a single stereoisomer. imperial.ac.uk The development of predictive models, ranging from qualitative chemical intuition to complex quantum mechanical calculations, has become increasingly important for navigating the complexities of stereoselective synthesis. rsc.org

Chemical Transformations and Reaction Pathways of this compound

Studies on the chemical reactivity of this compound have provided valuable insights into its structure and potential for creating new derivatives.

Research has shown that this compound can undergo epimerization, particularly at the C(16) position. uzh.chresearchgate.net This process involves the inversion of the stereochemistry at a single chiral center. A common reaction sequence to achieve this involves the formation of an epoxy derivative of this compound. uzh.ch Subsequent acid-catalyzed ring-opening of this epoxide can lead to the formation of the (16S)-epimer. uzh.ch This reaction sequence has been shown to produce a similar outcome to that observed with the diastereoisomeric compound, calliterpenone (B1253467). uzh.chresearchgate.net

The reaction of the epoxy derivative of this compound with dilute acid yields not only the (16S)-epimer but also other products. uzh.ch The main products observed were this compound itself, and a roughly 1:1 mixture of (16R)-3-oxo-ent-kauran-17-al and (16S)-3-oxo-ent-kauran-17-al. uzh.ch

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.comvanderbilt.eduyoutube.comslideshare.net In the context of this compound, these transformations are key to creating a diverse range of analogs for further study.

One of the primary functional groups available for modification in this compound is the hydroxyl group. This can be transformed into a variety of other functionalities. For example, the conversion of the hydroxyl group to a good leaving group, such as a tosylate, facilitates further reactions. uzh.ch This tosylate can then be used to form an epoxy-ent-kauranone. uzh.ch

Other potential derivatization strategies that could be applied to this compound, based on general principles of organic chemistry, include:

Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives to form esters.

Etherification: Conversion of the hydroxyl group to an ether.

Oxidation: Oxidation of the hydroxyl group to a ketone or aldehyde, depending on its position and the reagents used.

Glycosylation: Attachment of a sugar moiety to the hydroxyl group, which can significantly alter the compound's solubility and biological activity. vulcanchem.com

These transformations provide access to a wide array of this compound derivatives, enabling the exploration of structure-activity relationships.

The development of new scaffold analogs involves modifying the core ring structure of this compound to create novel molecular architectures. drugdiscoverytrends.com This can be achieved through various synthetic strategies, including rearrangement reactions and ring-expansion or -contraction sequences. The goal is to generate compounds with potentially improved or entirely new biological activities.

While specific examples of developing new scaffold analogs directly from this compound are not widely reported, the synthesis of other rearranged abietane diterpenoids provides a conceptual framework. acs.orgresearchgate.net For instance, bioinspired syntheses have demonstrated the ability to divergently produce several different rearranged abietane skeletons from a common intermediate. acs.org This suggests that similar strategies could be employed starting from this compound or a closely related synthetic intermediate to generate a library of novel scaffold analogs. The development of such analogs is crucial for medicinal chemistry efforts aimed at optimizing the therapeutic potential of this class of natural products. ucdavis.edu

Mechanistic Investigations of Biological Activities Preclinical in Vitro and in Vivo Models

Modulation of Nitric Oxide (NO) Production and Related Inflammatory Pathways

Preclinical studies have identified Abbeokutone as a modulator of key inflammatory pathways, primarily through its influence on nitric oxide (NO) production. vulcanchem.comdokumen.pub As a kaurane (B74193) diterpenoid, it exhibits anti-inflammatory properties consistent with this class of compounds. vulcanchem.com The primary mechanism observed is the inhibition of NO, a significant signaling molecule in inflammation. vulcanchem.com

Research has shown that this compound can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.netchula.ac.th In one study, this compound demonstrated this inhibitory effect with a half-maximal inhibitory concentration (IC50) value of 43.60 µM.

| Compound | Target | Assay System | IC50 Value | Source |

|---|---|---|---|---|

| This compound | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 Macrophages | 43.60 µM | researchgate.net |

| Quercetin (Positive Control) | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 Macrophages | 10.80 µM | researchgate.net |

Further investigations into the molecular mechanisms suggest that this compound's anti-inflammatory effects may also involve the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. mdpi.com This is a crucial signaling pathway that regulates the expression of many pro-inflammatory genes. Specifically, some evidence points towards the inhibition of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), a key kinase in the activation of the NF-κB pathway. biocrick.com The modulation of iNOS (inducible nitric oxide synthase), the enzyme responsible for producing large amounts of NO during inflammation, is another area of investigation for related diterpenoids. mdpi.comresearchgate.net

Interactions with Plant Growth Regulation Systems

This compound's structural characteristics place it as a significant molecule in the biochemistry of plant development. vulcanchem.com Its kaurane skeleton is a foundational structure for a class of phytohormones, suggesting its intrinsic role in plant physiology. vulcanchem.com

This compound is recognized as a precursor in the biosynthetic pathway of gibberellins (B7789140), a critical class of plant hormones that regulate processes such as stem elongation, germination, and flowering. vulcanchem.comfrontiersin.orgnih.gov This biochemical relationship strongly suggests its function as a natural plant growth regulator. vulcanchem.com

To understand its potential efficacy, comparisons are often drawn to its structural analogues, such as calliterpenone (B1253467). vulcanchem.comfrontiersin.org Calliterpenone, which shares a similar substitution pattern with this compound, has been shown to induce better plant growth than established plant growth regulators like gibberellic acid in some studies. frontiersin.orgnih.gov Research on calliterpenone has demonstrated significant yield enhancement in a variety of crops, providing a benchmark for the potential agricultural applications of this class of compounds. vulcanchem.com

| Crop | Yield Increase (%) | Source |

|---|---|---|

| Rice | 28.89% | frontiersin.org |

| Onion | 20.63% | frontiersin.org |

| Potato | 37.17% | frontiersin.org |

| Tomato | 28.36% | frontiersin.org |

| Chickpea | 26.08% | frontiersin.org |

Studies on calliterpenone, a stereo-isomer of this compound, found it to be more effective at improving plant biomass, leaf area, and branching in Mentha arvensis L. compared to gibberellic acid (GA3) at the same concentrations. nih.govacs.org

The primary molecular mechanism of this compound in plant physiology is its role as a key intermediate in the gibberellin biosynthetic pathway. vulcanchem.comfrontiersin.org Its ent-kaurane skeleton is the specific structural feature that positions it as a precursor to these vital plant growth hormones. vulcanchem.com Studies on its analogue, calliterpenone, have shown that its application can lead to the differential upregulation of key genes in biosynthetic pathways. nih.gov For instance, in Mentha arvensis, calliterpenone treatment upregulated the transcript level of menthol (B31143) dehydrogenase/menthone reductase, leading to higher accumulation of essential oils. nih.gov It also increased the number and density of glandular trichomes, which are responsible for producing the oil. nih.gov

Advanced In Vitro Models for Biological Activity Screening

The evaluation of this compound's biological effects relies on various advanced in vitro models that allow for targeted and efficient screening.

Cell-based assays are the cornerstone for screening the anti-inflammatory activity of this compound and related compounds. researchgate.netcolab.ws A widely used model involves the use of murine macrophage-like RAW 264.7 cells. semanticscholar.orgchula.ac.thcolab.ws In this assay, the cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response, which includes the robust production of nitric oxide. researchgate.net The ability of test compounds like this compound to inhibit this NO production is then quantified, often as an IC50 value, providing a measure of their anti-inflammatory potency. semanticscholar.orgresearchgate.net This system is suitable for high-throughput screening, allowing for the rapid evaluation of numerous compounds.

To elucidate the specific molecular interactions of this compound, biochemical target engagement studies are employed. For related diterpenoids that also inhibit NO production, molecular docking has been used as a computational method to investigate their binding affinity to specific enzymes. researchgate.net These studies have explored the interactions between diterpenoids and inducible nitric oxide synthase (iNOS), the enzyme directly responsible for inflammatory NO synthesis. mdpi.comresearchgate.net By simulating the binding between the compound and the active site of the enzyme, molecular docking can predict whether a compound is likely to be an effective inhibitor, providing insight into the direct biochemical mechanism of action. researchgate.net This approach helps to confirm that the observed reduction in NO in cell-based assays is due to the direct inhibition of iNOS. researchgate.net

Preclinical In Vivo Research Models for Efficacy and Biological Response Evaluation

While direct in vivo growth studies on this compound are not extensively documented, research on its stereoisomer, Calliterpenone, provides significant insights into its potential as a plant growth regulator. kupdf.net Experiments comparing Calliterpenone to the well-known phytohormone gibberellic acid (GA3) have demonstrated its efficacy in enhancing plant development. kupdf.netresearchgate.net

Exogenous application of Calliterpenone to field-grown plants resulted in notable improvements in various growth attributes. researchgate.net Studies have shown that Calliterpenone treatment can lead to superior enhancement of plant biomass, stolon yield, leaf area, and branching when compared to equivalent concentrations of GA3. researchgate.net These findings suggest that compounds with the this compound/Calliterpenone scaffold can act as potent modulators of plant growth and development, potentially through interaction with endogenous hormonal pathways. kupdf.netresearchgate.net

Table 1: Comparative Effects of Calliterpenone (this compound Stereoisomer) on Plant Growth Attributes

| Growth Parameter | Observation | Reference |

|---|---|---|

| Plant Biomass | Application of Calliterpenone (1 µM, 10 µM, 100 µM) resulted in a greater increase in overall plant biomass compared to GA3 at the same concentrations. | researchgate.net |

| Stolon Yield | Calliterpenone treatment was found to be more effective in improving stolon yield than GA3. | researchgate.net |

| Leaf Area & Branching | Plants treated with Calliterpenone showed a significant increase in both leaf area and the number of branches. | researchgate.net |

| Essential Oil Biosynthesis | Calliterpenone application enhanced essential oil biosynthesis and the expression of related pathway genes. | kupdf.netresearchgate.net |

Direct preclinical in vivo studies evaluating the systemic biological activities of isolated this compound in animal models are limited in publicly available literature. However, research on extracts from plants containing this compound and related diterpenoids provides foundational evidence for its potential therapeutic effects.

In vitro studies have established a basis for anti-inflammatory activity, showing that this compound can inhibit nitric oxide (NO) production with an IC50 value of 43.60 µM. mdpi.comsemanticscholar.org This inhibitory action on a key inflammatory mediator suggests a potential mechanism for anti-inflammatory effects in vivo.

Furthermore, studies on extracts from plants known to produce such diterpenoids support this potential. For instance, latex from Euphorbia royleana, a source of various lathyrane diterpenes, demonstrated dose-dependent anti-inflammatory and anti-arthritic activities in rat and mouse models. mdpi.com An acetone (B3395972) extract of Sinningia bullata, which contains this compound (1.90%), exhibited significant cytotoxic effects against 4T1 mammary carcinoma cells and was evaluated in a mouse 4T1 breast cancer model, indicating a potential for anticancer applications. gesneriads.info While these studies are on complex extracts, the presence of this compound and structurally similar compounds points toward their contribution to the observed biological activities. mdpi.comgesneriads.info

Table 2: Preclinical Anti-inflammatory and Cytotoxic Findings Related to this compound

| Model Type | Agent Tested | Finding | Biological Activity | Reference |

|---|---|---|---|---|

| In Vitro | Isolated this compound | Inhibition of Nitric Oxide (NO) production (IC50 = 43.60 µM). | Anti-inflammatory | mdpi.comsemanticscholar.org |

| In Vivo (Mouse) | Sinningia bullata Acetone Extract (contains 1.90% this compound) | Showed cytotoxic effects against 4T1 mammary carcinoma cells. | Anticancer | gesneriads.info |

| In Vivo (Rat/Mouse) | Euphorbia royleana Latex (source of related diterpenes) | Displayed dose-dependent anti-arthritic and anti-inflammatory effects in acute and chronic models. | Anti-inflammatory | mdpi.com |

Theoretical and Computational Studies on Biological Activity Mechanisms

Molecular docking studies have been employed to investigate the interaction of lathyrane diterpenoids, the class to which this compound belongs, with key biological targets. mdpi.comsemanticscholar.org A significant finding from these computational experiments is the interaction of these diterpenes with P-glycoprotein (P-gp). mdpi.comsemanticscholar.org P-gp is an efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cancer cells.

The molecular docking experiments revealed that lathyrane diterpenoids exhibit lower binding energies when compared to positive controls like verapamil. mdpi.comsemanticscholar.org This suggests a strong affinity for the P-gp binding site. The data established that these diterpenes could act as high-affinity substrates for P-gp. mdpi.comsemanticscholar.org This interaction is postulated to reverse multidrug resistance by competitively inhibiting the efflux of conventional chemotherapy drugs, thereby maintaining higher intracellular concentrations of the anticancer agents. mdpi.com

Quantum chemical calculations, particularly using density functional theory (DFT), have provided theoretical insights into the mechanisms underlying the antioxidant activity of natural oxygenated diterpenoids like this compound. researchgate.netresearchgate.net These studies are crucial for understanding how these molecules neutralize harmful free radicals, a key aspect of their potential role in mitigating diseases associated with oxidative stress. nih.govmdpi.com

Several mechanisms for radical scavenging have been explored computationally:

Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing it.

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the antioxidant to the radical, followed by proton transfer.

Radical Adduct Formation (RAF): In this mechanism, the antioxidant molecule forms a stable adduct with the free radical. researchgate.net

Computational results for related diterpenoids indicate that the HAT mechanism is often a predominant pathway for scavenging various radicals. researchgate.net The presence of multiple hydroxyl groups and specific structural conformations in molecules like this compound is believed to facilitate these reactions. researchgate.netmdpi.com The theoretical insights support the experimental observations of free-radical-scavenging effects from plant extracts containing these compounds and provide a basis for their potential in preventing cellular damage caused by reactive oxygen species. nih.govmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Identification of Key Structural Motifs and Pharmacophoric Elements for Biological Activity

The biological activity of ent-kaurane diterpenoids, including Abbeokutone, is intrinsically linked to their tetracyclic core structure and the specific arrangement of functional groups. rsc.orgnih.gov This rigid scaffold serves as the fundamental structural motif, orienting substituents in a defined three-dimensional space for optimal interaction with biological targets. nih.gov

Key pharmacophoric features commonly identified across this class include:

The ent-Kaurane Skeleton: The tetracyclic system composed of a perhydrophenanthrene unit (rings A, B, C) fused with a cyclopentane (B165970) D ring is the foundational element for bioactivity. nih.govnih.gov Structural modifications to this parent skeleton, such as oxidation or bond cleavages, result in the diverse array of observed biological functions. nih.govfrontiersin.org

Oxygenated Functional Groups: The presence and location of hydroxyl (-OH) and carbonyl (C=O) groups are critical determinants of activity. For this compound, which is (16R)-16,17-dihydroxy-ent-kauran-3-one, the ketone at position C-3 and the diol at C-16 and C-17 are significant. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ketone functions as a hydrogen bond acceptor, facilitating interactions with target proteins. mdpi.commdpi.com

α,β-Unsaturated Ketone Moiety: While not present in this compound itself, the α,β-unsaturated ketone moiety is a crucial pharmacophore in many highly active ent-kaurane diterpenoids, such as Oridonin (B1677485). nih.govutmb.edu This feature is often associated with potent cytotoxic and anti-inflammatory effects, acting as a Michael acceptor for reactions with biological nucleophiles. mdpi.com

Systematic Analysis of Functional Group Contributions to Biological Effects

C-3 Position: The ketone at the C-3 position in this compound is a common feature. In related triterpenoids, the oxidation of a C-3 hydroxyl group to a ketone has been shown to modulate anti-inflammatory potency. nih.gov

C-16 and C-17 Positions: The 16,17-diol in this compound is a key feature. In many ent-kauranes, an exocyclic methylene (B1212753) at C-16 (a Δ16,17 double bond) is important for activity. researchgate.net The hydroxylation at these positions, as seen in this compound, alters the polarity and hydrogen-bonding capacity of this region of the molecule, which can significantly influence its interaction with biological targets.

Other Positions (A, B, and C Rings): Hydroxylation at other positions, such as C-1, C-7, or C-14, is common in other bioactive ent-kauranes like Oridonin. researchgate.net These substitutions are known to enhance cytotoxic and anti-inflammatory activities, suggesting that the introduction of such groups to the this compound scaffold could be a strategy for analog development.

The following interactive table summarizes the general contribution of functional groups to the biological activity of the ent-kaurane diterpenoid class.

| Functional Group Position | Moiety | General Contribution to Biological Activity | Reference |

| C-3 | Ketone (as in this compound) | Contributes to the molecule's polarity and hydrogen bonding potential; oxidation state at this position modulates activity. | nih.gov |

| C-16, C-17 | Diol (as in this compound) | Increases polarity; specific stereochemistry influences target binding. | researchgate.net |

| C-16, C-17 | Exocyclic Methylene | Often critical for cytotoxic and anti-inflammatory activity in many related compounds. | researchgate.net |

| Ring A/B | α,β-Unsaturated Ketone | Potent activity enhancer (cytotoxicity, anti-inflammatory) via Michael addition reactions; not present in this compound. | nih.gov, mdpi.com |

| Various | Hydroxyl Groups | Increase hydrogen bonding capacity and often enhance potency, depending on position and stereochemistry. | mdpi.com, mdpi.com |

Computational and Statistical Methodologies in SAR/QSAR Modeling

Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting the properties of novel compounds and rationalizing observed SAR data. nih.govdovepress.com

For the ent-kaurane class, computational techniques like molecular docking are employed to predict how these compounds bind to specific protein targets. researchgate.net Molecular docking simulates the placement of a ligand (e.g., an this compound derivative) into the active site of a target protein, such as an enzyme or receptor involved in inflammation or cancer pathways. dovepress.comresearchgate.net

The process involves:

Target Identification: Identifying a relevant biological target, for instance, enzymes like cyclooxygenase-2 (COX-2) or transcription factors like NF-κB, which are implicated in inflammation. mdpi.com

Model Generation: Creating 3D models of novel this compound derivatives in silico.

Docking Simulation: Using algorithms to predict the most likely binding pose and calculate a "docking score," which estimates the binding affinity. researchgate.net

Analysis: Analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of activity.

These simulations allow researchers to prioritize the synthesis of novel compounds that are predicted to have the highest activity, thereby saving time and resources. researchgate.net For example, a study on seven ent-kaurane diterpenoids used molecular docking to evaluate their binding affinity against cancer-related protein targets like mTOR and COX-2. researchgate.net Such approaches could be applied to virtually designed libraries of this compound derivatives to predict their potential as, for example, anti-inflammatory agents.

The increasing availability of large datasets on chemical structures and their corresponding biological activities has enabled the use of data mining and artificial intelligence (AI) to uncover complex SAR patterns. nih.govmdpi.com Machine learning algorithms can build predictive QSAR models from datasets containing hundreds of related compounds, such as the 570 ent-kaurane diterpenoids analyzed in one in silico study. nih.gov

These approaches offer several advantages:

Handling Complexity: AI models, such as graph neural networks, can learn directly from the 2D or 3D structure of molecules, capturing intricate relationships between substructures and activity that are difficult to define with traditional descriptors. youtube.com

Predictive Accuracy: Once trained, these models can predict the biological activity of new molecules, classifying them as active or inactive. youtube.com

Feature Importance: The models can also provide insights into which molecular features or descriptors are most important for predicting activity, guiding the design of future molecules. youtube.com

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Undiscovered Bioactivities and Molecular Targets

Initial research has indicated that Abbeokutone possesses anti-allergic properties, but its full spectrum of bioactivity remains largely uncharted. frontiersin.orgresearchgate.net The exploration for novel biological functions is a critical next step. Given that other kaurane (B74193) diterpenes exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, it is plausible that this compound shares a broader therapeutic potential. researchgate.netresearchgate.net

A key area of future research will be the identification of its specific molecular targets. For instance, studies on other diterpenoids, such as oridonin (B1677485) and totarol (B1681349), have successfully used chemical proteomics to identify protein interaction partners like HSP70 1A and components of bacterial metabolic pathways, respectively. researchgate.netnih.gov A similar approach for this compound could elucidate its mechanism of action. Furthermore, this compound's structural similarity to calliterpenone (B1253467), a known plant growth promoter, suggests a potential role in agriculture. vulcanchem.comfrontiersin.orgnih.gov Research has demonstrated that calliterpenone can significantly enhance crop yields by modulating endogenous hormone levels, such as increasing indole-3-acetic acid (IAA) and decreasing abscisic acid (ABA). vulcanchem.comfrontiersin.org Investigating whether this compound exerts similar plant growth-regulating effects could open new applications in sustainable agriculture. The pursuit of these undiscovered activities and their corresponding molecular targets is essential for realizing the compound's full value.

Rational Design and Development of Novel this compound Analogs with Enhanced Specificity

The chemical structure of this compound is ripe for modification to create novel analogs with improved potency and target specificity. The practice of rational drug design, guided by structure-activity relationship (SAR) studies, provides a systematic approach to this endeavor. wikipedia.orgcollaborativedrug.com SAR analysis allows researchers to determine which chemical moieties of a molecule are responsible for its biological effects, thereby guiding the synthesis of more effective compounds. wikipedia.org

For this compound, key targets for chemical modification include the C3-ketone and the C16,C17-diol functionalities. vulcanchem.com Semisynthetic reactions, such as acylation, oxidation, or reduction at these sites, could generate a library of new derivatives. For example, research on oleanolic acid, another type of terpenoid, demonstrated that creating derivatives through rational design based on docking studies could yield potent inhibitors of topoisomerase I and II. nih.gov This methodology, which involves creating mathematical models to link chemical structure to biological activity, is known as quantitative structure-activity relationship (QSAR) and could be powerfully applied to this compound. wikipedia.orgsysrevpharm.org By systematically altering the this compound scaffold and evaluating the bioactivity of the resulting analogs, it would be possible to develop compounds with enhanced therapeutic or agrochemical properties, potentially with reduced off-target effects. nih.govnih.gov

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

To gain a comprehensive understanding of this compound's biological impact, the integration of advanced "omics" technologies is indispensable. nih.govfrontiersin.orgvt.edu These high-throughput methods allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a holistic view of cellular responses to a chemical compound. nih.gov

Proteomics, in particular, stands out as a powerful tool for target identification and mechanism-of-action studies. For instance, an iTRAQ-based proteomics analysis of cells treated with the diterpenoid triptolide (B1683669) revealed significant changes in proteins involved in apoptosis and cell cycle regulation, offering deep insights into its anticancer effects. nih.gov Similarly, a comprehensive proteomic study of Bacillus subtilis treated with the diterpenoid totarol identified a metabolic shutdown as its key antibacterial mechanism. nih.gov Applying such proteomic techniques to this compound-treated cells could reveal the specific pathways it modulates to exert its anti-allergic or potential anti-inflammatory effects.

Metabolomics can complement these findings by revealing how this compound alters the metabolic fingerprint of a biological system. acs.orgfrontiersin.org Studies on medicinal plants like Salvia apiana have used metabolomic profiling to identify and characterize the diversity of diterpenoids and other secondary metabolites. frontiersin.org A similar approach could map the metabolic consequences of this compound treatment in target organisms. The integration of multi-omics data can create detailed molecular profiles, helping to build predictive models of the compound's activity, identify biomarkers of response, and uncover complex biological networks, thereby accelerating the discovery of its therapeutic applications. frontiersin.orgresearchgate.net

Sustainable Sourcing and Biotechnological Production of this compound and its Derivatives

Although this compound can be isolated from natural sources, such as plants from the Chloranthus and Suregada genera, the yields are often low, making extraction an unsustainable method for large-scale supply. oup.com This supply bottleneck necessitates the development of alternative, sustainable production platforms. oup.com

Metabolic engineering and synthetic biology offer a promising solution through the biotechnological production of this compound in microbial hosts. nih.govresearchgate.net Researchers have successfully engineered Escherichia coli for the de novo production of various ent-kaurane diterpenoids. nih.govnih.gov This is achieved by introducing the requisite biosynthetic genes, such as those for ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene (B36324) synthase (KS), which together produce the ent-kaurene skeleton, the precursor to this compound. nih.gov Further engineering, including the optimization of precursor pathways and the introduction of specific cytochrome P450 oxidases, can then be used to add the hydroxyl and ketone functional groups characteristic of this compound. nih.gov This approach has already been used to produce steviol, another oxidized kaurane diterpenoid, at gram-per-liter scales in bioreactors. nih.gov

Another viable strategy is the use of plant tissue cultures. Adventitious root cultures of Tripterygium regelii, for example, have been optimized for the production and secretion of diterpenoids, which can be conveniently collected from the culture medium. oup.com Such plant cell culture systems could be developed for this compound, providing a controlled and sustainable source of the compound and its derivatives, independent of geographical and environmental constraints on the source plants.

Q & A

Basic Research Questions

Q. How is Abbeokutone synthesized in laboratory settings, and what are the critical parameters influencing yield and purity?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization or condensation, under controlled conditions (e.g., temperature, solvent polarity). Key parameters include catalyst selection (e.g., Lewis acids for regioselectivity) and purification techniques (e.g., column chromatography). Yield optimization requires iterative testing of reaction stoichiometry and time, validated via NMR and HPLC for purity assessment .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., ketone stretches). Purity is quantified via High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated against reference standards .

Q. How do solvent systems and pH levels affect this compound’s stability in vitro?

- Methodological Answer: Stability studies employ accelerated degradation protocols (e.g., elevated temperatures, varying pH buffers). Degradation products are monitored using LC-MS, with kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Polar aprotic solvents (e.g., DMSO) often enhance stability compared to protic solvents due to reduced hydrolysis .

Advanced Research Questions

Q. What computational models predict this compound’s interaction with biological targets, and how are these validated experimentally?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates binding affinities to receptors like enzymes or ion channels. Density Functional Theory (DFT) calculates electronic properties influencing reactivity. Experimental validation involves surface plasmon resonance (SPR) for binding kinetics and mutagenesis studies to identify critical amino acid residues .

Q. How can contradictory data on this compound’s mechanism of action be resolved in pharmacological studies?

- Methodological Answer: Contradictions arise from variability in assay conditions (e.g., cell lines, incubation times). Systematic meta-analysis with subgroup stratification (e.g., by dosage or exposure duration) clarifies trends. Orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) validate target specificity .

Q. What experimental designs minimize bias in assessing this compound’s efficacy in complex biological systems?

- Methodological Answer: Randomized block designs reduce confounding variables in in vivo studies. Blinded sample processing and independent replication cohorts enhance reliability. Dose-response curves with EC₅₀/IC₅₀ calculations ensure quantitative rigor, while negative controls (e.g., vehicle-only groups) isolate compound-specific effects .

Q. How does this compound’s stereochemistry influence its bioactivity, and what chiral separation methods are optimal?

- Methodological Answer: Enantiomeric resolution is achieved via chiral HPLC columns (e.g., polysaccharide-based) or capillary electrophoresis. Bioactivity comparisons between enantiomers use cell-based assays (e.g., luciferase reporters for pathway activation). Circular Dichroism (CD) spectroscopy confirms absolute configuration .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for interpreting high-throughput screening data on this compound?

- Methodological Answer: False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons in omics datasets. Principal Component Analysis (PCA) reduces dimensionality, while pathway enrichment tools (e.g., DAVID, Gene Ontology) contextualize hits. Raw data must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure reproducibility of this compound’s reported effects across independent laboratories?

- Methodological Answer: Detailed protocols for synthesis, characterization, and assays must be published (e.g., in supplementary materials). Collaborative inter-laboratory studies using standardized reagents (e.g., from public repositories like Addgene) reduce variability. Metadata should include instrument calibration logs and batch numbers for critical reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.